(R)-3-fluoropiperidine
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Overview
Description
®-3-fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluorine atom at the third position of the piperidine ring imparts unique chemical and physical properties to the compound, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the asymmetric hydrogenation of 3-fluoropyridine using a chiral catalyst to obtain the desired enantiomer. Another approach involves the nucleophilic substitution of a suitable leaving group in a piperidine precursor with a fluorine source under controlled conditions.
Industrial Production Methods
Industrial production of ®-3-fluoropiperidine often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
®-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-3-fluoropiperidine to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
®-3-fluoropiperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and receptor interactions due to its structural similarity to natural amines.
Medicine: ®-3-fluoropiperidine derivatives are investigated for their potential therapeutic properties, including as central nervous system agents and anti-inflammatory drugs.
Industry: The compound is utilized in the development of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of ®-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoropiperidine: The non-chiral version of the compound.
4-fluoropiperidine: A fluorinated piperidine with the fluorine atom at the fourth position.
2-fluoropiperidine: A fluorinated piperidine with the fluorine atom at the second position.
Uniqueness
®-3-fluoropiperidine is unique due to its specific stereochemistry and the position of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to other fluorinated piperidines.
Properties
Molecular Formula |
C5H10FN |
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Molecular Weight |
103.14 g/mol |
IUPAC Name |
(3R)-3-fluoropiperidine |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
YUKQZLBLVRAJSW-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)F |
Canonical SMILES |
C1CC(CNC1)F |
Origin of Product |
United States |
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